Vincristine, also known as vincristine sulfate, is a potent alkaloid derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. It is classified as a small molecule and is primarily used in cancer treatment, particularly for hematological malignancies such as leukemia and lymphoma. Vincristine functions by inhibiting cell division, making it an essential component of various chemotherapeutic regimens.
Vincristine is extracted from the Catharanthus roseus plant, which contains several alkaloids. The compound was first isolated in the 1960s and has since been extensively studied and utilized in clinical settings. Its therapeutic properties stem from its ability to interfere with microtubule dynamics during mitosis.
Vincristine is classified under the category of vinca alkaloids, which are known for their role as antineoplastic agents. It falls within the broader classification of organic compounds, specifically those that contain nitrogen and are derived from plants.
The synthesis of vincristine can be achieved through various methods, including extraction from natural sources and total synthesis in the laboratory. The extraction process involves isolating the compound from the plant material using solvents such as methanol or ethanol.
Technical Details:
Vincristine has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 923.04 g/mol.
Data:
The structure features a unique arrangement of indole and vindoline units, contributing to its biological activity.
Vincristine participates in several chemical reactions that are critical to its function as an antineoplastic agent. The primary reaction involves binding to tubulin, preventing its polymerization into microtubules.
Technical Details:
Vincristine's mechanism of action revolves around its ability to disrupt microtubule formation during cell division. By binding to tubulin, it prevents the formation of the mitotic spindle, which is essential for chromosome segregation.
Process:
Vincristine is widely used in clinical oncology for treating various cancers, including:
Additionally, vincristine is often part of combination chemotherapy regimens due to its effectiveness in inhibiting cell division and promoting apoptosis in cancer cells.
Vincristine biosynthesis in Catharanthus roseus (Madagascar periwinkle) occurs via the terpenoid indole alkaloid (TIA) pathway, which integrates precursors from both the shikimate and methylerythritol phosphate (MEP) pathways. The initial step involves the condensation of the indole precursor tryptamine (derived from the shikimate pathway) and the terpenoid precursor secologanin (from the MEP pathway) to form strictosidine, the universal TIA precursor [1]. This reaction is catalyzed by strictosidine synthase (STR), with strictosidine subsequently hydrolyzed by β-glucosidase to form reactive aglycones. Downstream modifications involve over 30 enzymatic steps, including cytochrome P450 oxidations (e.g., by CYP72A1), methyltransferases, and isomerases, to yield vindoline and catharanthine—the direct precursors to vincristine [1] [8].
A critical bottleneck is competition for chorismate, a central precursor for both TIAs and phenolic compounds. Chorismate serves as the entry point for:
Engineering efforts focus on:
Table 1: Key Enzymes in Vincristine Biosynthesis and Engineering Targets
Enzyme | Function | Engineering Approach | Yield Change |
---|---|---|---|
Strictosidine synthase (STR) | Condenses tryptamine + secologanin | Overexpression in hairy roots | 2.5× strictosidine |
Geraniol 10-hydroxylase (G10H) | Hydroxylates geraniol (MEP pathway) | Co-expression with CPR (P450 reductase) | 3× secologanin |
Isochorismate synthase (ICS) | Diverts chorismate to 2,3-DHBA | RNAi silencing | 40%↑ vindoline |
Tabersonine-16-hydroxylase (T16H) | Converts tabersonine to 16-hydroxytabersonine | Yeast expression chassis | 200 mg/L product in vitro |
Vincristine is a heterodimer of catharanthine and vindoline, linked via a C15′-C16′ bond. Semi-synthesis leverages bio-derived monomers coupled chemically, circumventing low in planta dimerization efficiency (<0.001% dry weight) [2]. The biomimetic approach employs Fe(III)-mediated radical coupling:
Recent advances include:
Table 2: Semi-Synthetic Coupling Methods for Vincristine Precursors
Method | Conditions | Key Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Fe(III)-mediated radical | FeCl₃, phosphate buffer, pH 7 | Anhydrovinblastine | 80–85 | >90% S-C16′ |
Polonovski-Potier | Catharanthine N-oxide, trifluoroacetic anhydride | Anhydrovinblastine | 50–60 | Variable |
Biomimetic chloroindolenine | Magnus’s carbomethoxycleaveamine | Desacetylvinblastine | 60 | >95% S-C16′ |
Vincristine’s antitumor activity depends critically on the C2, C18′, and C16′ stereocenters. Total syntheses address stereoselectivity through:
Key breakthroughs include:
Structural modifications altering stereochemistry reduce microtubule-binding affinity by >100-fold, underscoring the necessity of natural configurations [10].
Table 3: Stereochemical Outcomes in Vincristine Total Syntheses
Synthetic Route | Key Stereochemical Step | Stereocenters Controlled | Overall Yield (%) |
---|---|---|---|
Fukuyama (2004) | Pd-catalyzed enolate allylation | C18′ R | 12.5 (22 steps) |
Kuehne-Bornmann | Tryptamine-derived chiral auxiliary | C2 S, C16′ S | 0.8 (31 steps) |
Biomimetic Fe(III) | Radical coupling kinetics | C16′ S | 40 (1 step) |
Metabolic flux analysis (MFA) quantifies carbon allocation through competing pathways to identify bottlenecks in vincristine biosynthesis. C. roseus cell cultures fed with ¹³C-glucose reveal:
Computational models guide strain engineering:
Integrated approaches combine MFA with transcriptomics:
Table 4: Metabolic Flux Analysis Techniques in Vincristine Production
MFA Method | Application | Key Insight | Yield Outcome |
---|---|---|---|
¹³C-Isotope tracing | Chorismate partitioning in elicited cells | 28% flux to TIAs vs. 65% to phenylpropanoids | Redirected flux ↑ 40% |
Flux Balance Analysis (FBA) | Genome-scale model of C. roseus metabolism | Co-expression of DXS + TDC optimal | 3.5× secologanin |
Kinetic modeling | Vindoline methylation thermodynamics | Mitochondrial ATP limits OMT activity | ATP boost → 1.8× flux |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0